N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 2034563-58-9
VCID: VC4237988
InChI: InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20)
SMILES: C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Molecular Formula: C18H17NO3S
Molecular Weight: 327.4

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide

CAS No.: 2034563-58-9

Cat. No.: VC4237988

Molecular Formula: C18H17NO3S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide - 2034563-58-9

Specification

CAS No. 2034563-58-9
Molecular Formula C18H17NO3S
Molecular Weight 327.4
IUPAC Name 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Standard InChI InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20)
Standard InChI Key XDXDJEAYMDWBMV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3

Introduction

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound featuring a bifuran structure linked to a benzylthio group and an acetamide functional group. This compound belongs to the broader categories of bifuran derivatives and acetamides, known for their diverse chemical properties and applications in medicinal chemistry.

Molecular Formula and Weight

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide has a molecular formula that reflects its complex structure, with a molecular weight of approximately 251.30 g/mol.

Synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide

The synthesis of this compound typically involves several key steps optimized for high yields and reproducibility in laboratory settings. While specific synthetic routes are not detailed in available literature, the general approach involves the coupling of bifuran derivatives with appropriate precursors to form the desired acetamide structure.

Synthetic Routes

StepDescriptionReagents/Conditions
1Formation of Bifuran MoietyVarious bifuran precursors under controlled conditions
2Coupling with Benzylthio GroupBenzylthio precursors in suitable solvents
3Acetamide FormationAcetamide precursors with catalysts if necessary

Types of Reactions

  • Oxidation: The furan rings can be oxidized using reagents like potassium permanganate.

  • Reduction: The compound can be reduced using lithium aluminum hydride.

  • Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateControlled temperature, suitable solvent
ReductionLithium aluminum hydrideInert atmosphere, low temperature
SubstitutionNucleophiles (e.g., amines, thiols)Catalysts, controlled temperature

Potential Applications

This compound holds potential applications in various scientific fields due to its unique structure and chemical properties.

Applications in Chemistry and Biology

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.

  • Biology: The compound's structure makes it a candidate for studying biological interactions and potential therapeutic effects.

  • Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

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